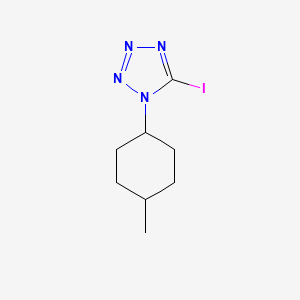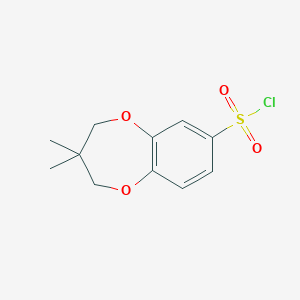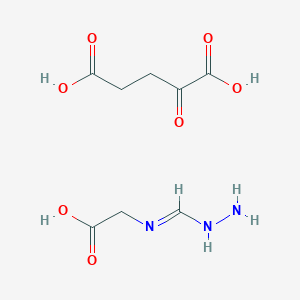![molecular formula C19H34O3 B14193013 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane CAS No. 832726-48-4](/img/structure/B14193013.png)
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane is a synthetic organic compound characterized by its unique structural features It contains an oxane ring substituted with a long undecyl chain that is further functionalized with a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane typically involves a multi-step process. One common method starts with the preparation of 11-bromo-1-undecanol, which is then reacted with propargyl alcohol in the presence of a base to form 11-(prop-2-yn-1-yloxy)undecanol. This intermediate is subsequently reacted with tetrahydropyran (THP) under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar in structure but contains a naphthalene ring instead of an oxane ring.
11-(Prop-2-yn-1-yloxy)undecanol: An intermediate in the synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane.
Uniqueness
This compound is unique due to its combination of an oxane ring with a long undecyl chain and a prop-2-yn-1-yloxy group
Propriétés
Numéro CAS |
832726-48-4 |
|---|---|
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-(11-prop-2-ynoxyundecoxy)oxane |
InChI |
InChI=1S/C19H34O3/c1-2-15-20-16-11-8-6-4-3-5-7-9-12-17-21-19-14-10-13-18-22-19/h1,19H,3-18H2 |
Clé InChI |
RHIGCWZGOTYUGO-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)





![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)



![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
